molecular formula C6H3BrCl2O3S B6208595 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 65411-32-7

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B6208595
CAS No.: 65411-32-7
M. Wt: 305.96 g/mol
InChI Key: LJYZXDHRIYPKKC-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3BrClO3S. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of hydroxybenzene, followed by sulfonylation. The reaction conditions often require the presence of catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to facilitate the electrophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-hydroxybenzene-1-sulfonyl chloride
  • 5-chloro-4-hydroxybenzene-1-sulfonyl chloride
  • 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride

Uniqueness

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

CAS No.

65411-32-7

Molecular Formula

C6H3BrCl2O3S

Molecular Weight

305.96 g/mol

IUPAC Name

3-bromo-5-chloro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3BrCl2O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H

InChI Key

LJYZXDHRIYPKKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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